Cas no 275360-67-3 (2-amino-4-heptyl-5-oxo-4H,5H-pyrano3,2-cchromene-3-carbonitrile)

2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic organic compound featuring a fused pyranochromene scaffold with functional groups including an amino, oxo, and carbonitrile moiety. Its structural complexity and functional diversity make it a valuable intermediate in synthetic organic chemistry, particularly for constructing pharmacologically active molecules. The heptyl side chain enhances lipophilicity, potentially improving bioavailability in drug development applications. The compound’s reactivity, driven by the electron-rich pyran ring and electrophilic carbonitrile group, allows for versatile derivatization. Its rigid polycyclic framework may also contribute to binding affinity in medicinal chemistry studies. This compound is suited for research in heterocyclic synthesis and bioactive molecule design.
2-amino-4-heptyl-5-oxo-4H,5H-pyrano3,2-cchromene-3-carbonitrile structure
275360-67-3 structure
商品名:2-amino-4-heptyl-5-oxo-4H,5H-pyrano3,2-cchromene-3-carbonitrile
CAS番号:275360-67-3
MF:C20H22N2O3
メガワット:338.400285243988
CID:6194918
PubChem ID:3120785

2-amino-4-heptyl-5-oxo-4H,5H-pyrano3,2-cchromene-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-amino-4-heptyl-5-oxo-4H,5H-pyrano3,2-cchromene-3-carbonitrile
    • AKOS000526565
    • 2-Amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
    • F0192-0103
    • SR-01000416849-1
    • 2-amino-4-heptyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
    • AE-848/11827072
    • 275360-67-3
    • UNM000000524201
    • SR-01000416849
    • Z56798945
    • AKOS016877461
    • 2-amino-4-heptyl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
    • インチ: 1S/C20H22N2O3/c1-2-3-4-5-6-9-13-15(12-21)19(22)25-18-14-10-7-8-11-16(14)24-20(23)17(13)18/h7-8,10-11,13H,2-6,9,22H2,1H3
    • InChIKey: PUXJPHTVVOAKBG-UHFFFAOYSA-N
    • ほほえんだ: O1C(=C(C#N)C(C2C(=O)OC3C=CC=CC=3C1=2)CCCCCCC)N

計算された属性

  • せいみつぶんしりょう: 338.16304257g/mol
  • どういたいしつりょう: 338.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 641
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 85.3Ų

2-amino-4-heptyl-5-oxo-4H,5H-pyrano3,2-cchromene-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0192-0103-4mg
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0192-0103-2μmol
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0192-0103-1mg
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0192-0103-15mg
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0192-0103-3mg
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0192-0103-5μmol
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0192-0103-10μmol
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0192-0103-10mg
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0192-0103-5mg
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0192-0103-2mg
2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
275360-67-3 90%+
2mg
$59.0 2023-07-28

2-amino-4-heptyl-5-oxo-4H,5H-pyrano3,2-cchromene-3-carbonitrile 関連文献

2-amino-4-heptyl-5-oxo-4H,5H-pyrano3,2-cchromene-3-carbonitrileに関する追加情報

Introduction to 2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (CAS No. 275360-67-3)

2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound belongs to the chromene class of molecules, which are known for their broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The presence of multiple functional groups, such as the amino group, heptyl side chain, oxo group, and cyano group, contributes to its diverse chemical reactivity and biological interactions.

The chemical structure of CAS No. 275360-67-3 features a fused pyranochromene core, which is a rare configuration that has been explored in recent years for its enhanced biological efficacy. The pyranochromene scaffold is derived from the condensation of coumarin derivatives with pyran derivatives, resulting in a bicyclic system with a rich array of electronic and steric properties. This structural motif has been found to exhibit significant promise in the development of novel therapeutic agents due to its ability to interact with various biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have shown that the amino group at the 2-position and the cyano group at the 3-position play crucial roles in modulating the biological activity of this compound. The heptyl side chain at the 4-position contributes to hydrophobic interactions with target proteins, enhancing binding stability. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles.

In vitro studies have demonstrated that 2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exhibits notable inhibitory effects on several key enzymes implicated in inflammation and cancer progression. For instance, preliminary data suggest that this compound may inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are central mediators of oxidative stress and inflammation. Additionally, its ability to modulate kinase activity has been observed in cell-based assays, indicating potential applications in oncology research.

The pyranochromene core itself has been studied for its photophysical properties, which are relevant in the development of photosensitizers for photodynamic therapy (PDT). The oxo group at the 5-position influences the electronic distribution within the molecule, affecting its absorption spectrum and reactivity under irradiation. This property makes it an intriguing candidate for further exploration in combination therapies involving both chemotherapy and light-based treatments.

One of the most exciting aspects of this compound is its synthetic accessibility. Recent reports have described efficient synthetic routes that allow for scalable production without compromising purity or yield. These methods leverage modern catalytic techniques and green chemistry principles to minimize waste and energy consumption. Such advancements are crucial for translating laboratory discoveries into viable drug candidates.

The potential therapeutic applications of CAS No. 275360-67-3 extend beyond inflammation and cancer treatment. Preliminary investigations have also explored its antimicrobial properties against resistant strains of bacteria. The unique combination of functional groups provides multiple points of interaction with microbial enzymes and cell membranes, offering a mechanism for broad-spectrum activity. This dual functionality as both an anti-inflammatory agent and an antimicrobial compound makes it a versatile scaffold for drug development.

The role of heptyl side chain in modulating pharmacokinetics cannot be overstated. By influencing solubility and membrane permeability, this substituent can significantly enhance oral bioavailability—a critical factor in drug formulation. Computational studies have predicted that optimal positioning of this side chain can improve binding affinity while maintaining metabolic stability, paving the way for next-generation therapeutics.

Current research is also focusing on understanding how variations in substitution patterns affect biological activity. For example, replacing the cyano group with other electron-withdrawing or donating groups can alter redox properties and target specificity. Such modifications are being systematically evaluated using high-throughput screening (HTS) platforms to identify lead compounds with enhanced efficacy profiles.

The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of promising candidates like 2-amino-4-heptyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. Machine learning models trained on large datasets have predicted novel analogs with improved pharmacological properties without extensive experimental testing. This synergy between computational methods and experimental validation represents a paradigm shift in medicinal chemistry research.

In conclusion,CAS No. 275360-67-3 represents a structurally fascinating molecule with significant untapped potential across multiple therapeutic areas. Its unique combination of functional groups—highlighted by key features such as the amino group, heptyl side chain, oxo group, and cyano group—makes it an attractive scaffold for further development into novel drugs targeting inflammation,cancer, antimicrobial infections,and other diseases related to oxidative stress or enzyme inhibition.* Future studies should focus on elucidating detailed mechanisms*of action*and optimizing synthetic routes*for industrial-scale production.* With continued innovation*in both experimental*and computational*drug discovery,*this compound holds promise*as a valuable asset*in modern medicine.*

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